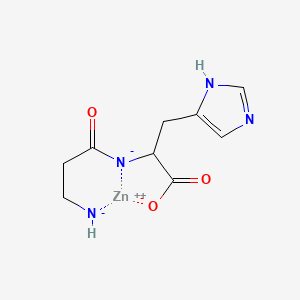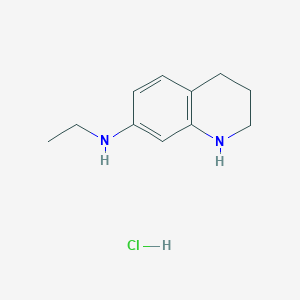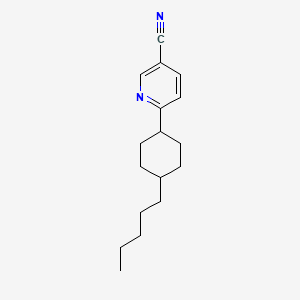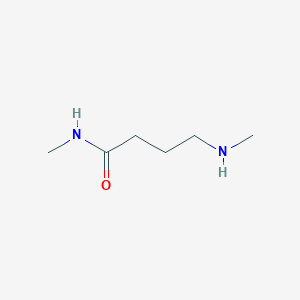
zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl is a complex organic compound that features an imidazole ring, a zincacyclopentane structure, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl typically involves multi-step organic reactions. One common method includes the condensation of imidazole derivatives with zinc-containing reagents under controlled conditions. The reaction often requires the use of catalysts such as ZnCl2 and solvents like methanol or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and protein functions .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its imidazole ring is a common pharmacophore in many therapeutic agents, including antifungal and anticancer drugs .
Industry
In the industrial sector, the compound is used in the production of advanced materials and catalysts. Its unique properties make it suitable for applications in electronics, coatings, and polymer science .
Mechanism of Action
The mechanism of action of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler analog with a wide range of applications in chemistry and biology.
Metronidazole: A nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Ibuprofen: Although structurally different, it shares some pharmacological properties with imidazole derivatives.
Uniqueness
What sets 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl apart is its complex structure, which combines multiple functional groups and a zincacyclopentane core. This unique combination enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H11N4O3Zn- |
|---|---|
Molecular Weight |
288.6 g/mol |
IUPAC Name |
zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H13N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7,10H,1-3H2,(H3,11,12,13,14,15,16);/q-1;+2/p-2 |
InChI Key |
IUWLTSZHVYHOHY-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])[N-]C(=O)CC[NH-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449661.png)
![5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12449663.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)


![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)
![4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449690.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)
![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)
![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)
